1-(3-Hydroxypropyl)imidazolidine-2,4-dione
Overview
Description
1-(3-Hydroxypropyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 g/mol It is characterized by the presence of an imidazolidine ring substituted with a hydroxypropyl group
Mechanism of Action
Target of Action
The primary target of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione is the Lymphoid-specific tyrosine phosphatase (LYP) . LYP is a protein that exists exclusively in immune cells and plays a crucial role in down-regulating T cell receptor signaling . This makes it a potent target for various autoimmune diseases .
Mode of Action
It is suggested that the compound interacts with its target, lyp, leading to changes in the receptor signaling . This interaction could potentially alter the immune response, thereby influencing the progression of autoimmune diseases .
Biochemical Pathways
The downstream effects of this interaction could include changes in immune response, potentially influencing the progression of autoimmune diseases .
Result of Action
Given its interaction with lyp, it can be inferred that the compound may have an impact on immune cell function, specifically t cells . This could potentially lead to changes in immune response, influencing the progression of autoimmune diseases .
Biochemical Analysis
Biochemical Properties
It is known that imidazolidine-2,4-dione derivatives have been extensively studied and represent a wide range of pharmacological activities .
Molecular Mechanism
Imidazolidine-2,4-dione derivatives have been synthesized as new inhibitors for Lymphoid-specific tyrosine phosphatase (LYP), which exclusively exists in immune cells and down-regulates T cell receptor signaling .
Preparation Methods
The synthesis of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of imidazolidine-2,4-dione with 3-chloropropanol under basic conditions. The reaction typically proceeds as follows:
Reactants: Imidazolidine-2,4-dione and 3-chloropropanol.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Procedure: The imidazolidine-2,4-dione is dissolved in a suitable solvent, and 3-chloropropanol is added dropwise. The reaction mixture is stirred at room temperature for several hours.
Product Isolation: The product is isolated by filtration, followed by purification using recrystallization techniques.
Industrial production methods may involve continuous flow synthesis techniques to optimize yield and efficiency .
Chemical Reactions Analysis
1-(3-Hydroxypropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazolidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Hydroxypropyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(3-Hydroxypropyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
Imidazolidine-2,4-dione: The parent compound without the hydroxypropyl substitution.
Thiazolidine-2,4-dione: A structurally similar compound with a sulfur atom in place of the nitrogen atom in the ring.
1-(3-Hydroxypropyl)thiazolidine-2,4-dione: A compound with both the hydroxypropyl group and the thiazolidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-hydroxypropyl)imidazolidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c9-3-1-2-8-4-5(10)7-6(8)11/h9H,1-4H2,(H,7,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLJYOGDIBNDKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1406725-09-4 | |
Record name | 1-(3-hydroxypropyl)imidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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